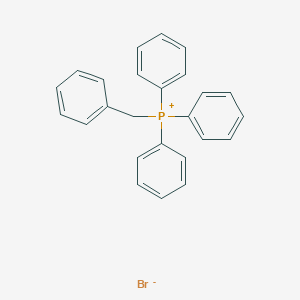

Benzyltriphenylphosphonium bromide

Description

Properties

IUPAC Name |

benzyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEPWWCRWNCUNA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932443 | |

| Record name | Benzyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzyltriphenylphosphonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1449-46-3 | |

| Record name | Phosphonium, triphenyl(phenylmethyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1449-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyltriphenylphosphonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU75GQ8UMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Standard Procedure Using Toluene

The most widely documented method involves reacting equimolar amounts of triphenylphosphine (PPh₃) and benzyl bromide (BnBr) in toluene under inert conditions. In a representative protocol:

-

Step 1 : Dissolve PPh₃ (22 g, 0.084 mol) in anhydrous toluene (100 mL) at 0–5°C.

-

Step 2 : Add BnBr (10 mL, 0.084 mol) dropwise over 30 minutes with vigorous stirring.

-

Step 3 : Warm the mixture to room temperature and stir for 2 hours.

-

Step 4 : Filter the precipitated product, wash with cold toluene (3 × 20 mL), and dry under vacuum.

This method yields 35 g (96%) of white crystalline powder with a melting point of 295–298°C. Toluene’s low polarity facilitates phosphonium salt precipitation, while its high boiling point (110°C) enables safe heating if required for sluggish reactions.

Dichloromethane-Based Modifications

Alternative protocols using CH₂Cl₂ demonstrate distinct crystallization behavior:

-

Procedure : Combine PPh₃ (0.084 mol) and BnBr (0.084 mol) in CH₂Cl₂ (50 mL) at room temperature.

-

Crystallization : Slow solvent evaporation yields triclinic crystals (space group P1) with unit cell dimensions a = 976.0 pm, b = 1069.0 pm, c = 1226.1 pm.

This method produces larger crystals suitable for X-ray diffraction but requires extended drying times (48 hours) compared to toluene’s 24-hour protocol.

Microwave-Assisted Synthesis

Optimization of Microwave Parameters

A breakthrough in synthesis efficiency was achieved using microwave (MW) irradiation, as demonstrated in a 2021 study:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | THF | 97% |

| Temperature | 60°C | 95% |

| Irradiation Power | 800 W | 98% |

| Reaction Time | 30 min | 97% |

| Pressure | 1 bar | 96% |

Procedure :

-

Combine PPh₃ (10.5 g, 40 mmol) and BnBr (3.42 g, 20 mmol) in THF (20 mL).

-

Irradiate at 60°C under 800 W power for 30 minutes.

MW methods reduce reaction times from 24 hours to 30 minutes while maintaining yields above 95%. The dielectric properties of THF enhance microwave absorption, enabling rapid dipole rotation and accelerated nucleophilic substitution.

Solvent Screening Under Microwave Conditions

Comparative studies reveal solvent-dependent yield variations:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| THF | 7.6 | 97 |

| Toluene | 2.4 | 78 |

| CH₃CN | 37.5 | 65 |

| CH₂Cl₂ | 8.9 | 82 |

Lower-polarity solvents like toluene hinder phosphonium salt solubility, leading to premature precipitation and incomplete reactions. THF balances solubility (ε = 7.6) and microwave susceptibility, making it ideal for MW synthesis.

Mechanistic and Kinetic Considerations

Reaction Mechanism

The synthesis proceeds via a two-step nucleophilic substitution (Sₙ2):

-

Quaternization : PPh₃ attacks the electrophilic benzyl carbon, displacing bromide:

-

Precipitation : The ionic product separates due to low solubility in non-polar media.

Kinetic studies show first-order dependence on both PPh₃ and BnBr concentrations, with an activation energy (Eₐ) of 45 kJ/mol in toluene.

Side Reactions and Byproduct Management

Common impurities include:

-

Oxidation products : Minimized by degassing solvents with N₂.

-

Tribromide anions ([Br₃]⁻) : Formed in Br₂-contaminated systems, identifiable by Raman spectroscopy (ν = 165 cm⁻¹).

Merrifield’s peptide resin effectively scavenges excess bromide ions, improving product purity to >99%.

Structural Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

-

Cation geometry : Tetrahedral phosphorus center with P–C bond lengths of 1.80–1.82 Å.

-

Anion-cation interactions : Br⁻ forms weak hydrogen bonds (2.95–3.10 Å) with aromatic C–H groups.

Triclinic crystals (space group P1) exhibit unit cell volume V = 1.23 nm³, density ρ = 1.45 g/cm³.

Spectroscopic Identification

Key spectral features confirm product formation:

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Benzyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in redox reactions, particularly in the formation of phosphine oxides.

Photoredox Catalysis: It can act as an alkyl radical precursor under photoredox catalysis, leading to the formation of carbon-carbon or carbon-hydrogen bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as azides.

Photoredox Catalysis: Conditions often involve the use of light and a suitable photocatalyst.

Major Products:

Substitution Reactions: Products include various substituted phosphonium salts.

Photoredox Catalysis: Products can include complex organic molecules such as brittonin A.

Scientific Research Applications

Synthetic Applications

Benzyltriphenylphosphonium bromide serves as a crucial reagent in several synthetic transformations:

- Stereoselective Azidolysis : It is employed in the stereoselective azidolysis of vinyl epoxides, facilitating the introduction of azide groups with high selectivity .

- Enantioselective Aziridination : The compound is used for enantioselective aziridination reactions, which are important for synthesizing nitrogen-containing heterocycles .

- Friedel-Crafts Cyclization : It plays a role in Friedel-Crafts cyclization, aiding in the asymmetric synthesis of complex organic molecules such as dihydrexidine .

- Oxidative Dimerization : this compound is involved in biomimetic iron(III)-mediated oxidative dimerization processes for synthesizing benzoquinones, such as parvistemin A .

Table 1: Synthetic Reactions Involving this compound

Biological Applications

The compound has also been investigated for its potential biological applications:

- Mitochondrial Targeting : this compound derivatives are designed to target mitochondria, which can be useful for probing mitochondrial function and developing diagnostic tools . This targeting is significant for understanding various diseases linked to mitochondrial dysfunction.

- Corrosion Inhibition : Studies have shown that this compound can act as an effective corrosion inhibitor for mild steel in acidic environments, demonstrating its utility in materials protection .

Table 2: Biological Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Mitochondrial Targeting | Probing mitochondrial functions | |

| Corrosion Inhibition | Protecting mild steel in acids |

Material Science Applications

In addition to its synthetic and biological roles, this compound contributes to material science:

- Wittig Reaction : It is utilized in the Wittig reaction to synthesize stilbenes and other alkenes, which are important intermediates in material chemistry . This reaction showcases its ability to form carbon-carbon double bonds efficiently.

- Microwave-Assisted Synthesis : Recent advancements have highlighted the use of microwave irradiation to prepare this compound salts, enhancing reaction efficiency and yield .

Table 3: Material Science Applications

Mechanism of Action

The mechanism of action of benzyltriphenylphosphonium bromide involves its role as a nucleophilic reagent. In substitution reactions, the bromide ion is replaced by other nucleophiles, leading to the formation of new phosphonium salts. In photoredox catalysis, it acts as an alkyl radical precursor, where the benzylic radicals can couple to form carbon-carbon or carbon-hydrogen bonds .

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphonium Salts

Structural and Functional Comparisons

Table 1: Structural and Catalytic Properties of Quaternary Phosphonium Salts

Key Observations :

- Counterion Impact : Bromide (Br⁻) is critical for high catalytic activity in oxidation reactions. Replacing Br⁻ with Cl⁻ (e.g., BTPB vs. BTPPCl) reduces DFF yield from 92% to 1% .

- Cation Structure : The benzyl group in BTPB enhances lipophilicity compared to methyl or butyl groups, improving phase-transfer efficiency. However, in fructose oxidation, cation structure (benzyl vs. butyl) has minimal impact, suggesting Br⁻ is the dominant factor .

- Bifunctional Design : Phosphonium salts with additional functional groups (e.g., hydroxy groups) outperform BTPB in reactions like cyclic carbonate synthesis (80% vs. 3% yield) .

Solvent Interactions and Acidity in DES-like Mixtures

Table 2: pH and Molar Ratios in Deep Eutectic Solvent (DES)-like Mixtures

| Phosphonium Salt | Hydrogen Bond Donor | Molar Ratio | pH Range |

|---|---|---|---|

| BTPB (chloride analog) | Glycerine | 1:5 | 6.90–7.02 |

| BTPB (chloride analog) | Ethylene glycol | 1:3 | 5.59–5.71 |

| Methyltriphenylphosphonium bromide | Glycerine | 1:1.75 | ~7 |

| Methyltriphenylphosphonium bromide | 2,2,2-Trifluoroacetamide | 1:8 | Highly acidic |

Key Observations :

- The benzyl group in BTPB analogs moderately lowers pH compared to methyl-substituted salts in similar solvents (e.g., pH 5.59–5.71 vs. ~7 with ethylene glycol) .

- Acidic DES mixtures (e.g., with trifluoroacetamide) are better suited for reactions requiring low pH, whereas BTPB-based mixtures favor neutral conditions.

Biological Activity

Benzyltriphenylphosphonium bromide (BTPPB) is a quaternary ammonium salt that has garnered attention in various fields of biological and medicinal chemistry due to its unique properties and potential applications. This article delves into the biological activities associated with BTPPB, focusing on its synthesis, mechanisms of action, and implications in therapeutic contexts.

BTPPB is synthesized through the reaction of benzyl bromide with triphenylphosphine. The compound exhibits a molecular formula of and is known for its high solubility in water, which facilitates its application in biological systems . The synthesis can be optimized using microwave irradiation techniques, yielding high purity and efficiency .

BTPPB functions primarily as a mitochondrial-targeting agent. Its mechanism of action involves:

- Mitochondrial Accumulation : The triphenylphosphonium (TPP) cation promotes selective accumulation within mitochondria due to the negative membrane potential, allowing for targeted delivery of therapeutic agents .

- Induction of Apoptosis : Studies have shown that BTPPB can induce mitochondrial depolarization, leading to apoptosis in cancer cells. For instance, concentrations as low as 50 μM were found to initiate significant cell death in various human cancer cell lines .

Antiproliferative Effects

BTPPB has demonstrated significant antiproliferative activity against several human cancer cell lines. Key findings include:

- Selective Cytotoxicity : BTPPB exhibited higher cytotoxicity towards malignant cells compared to non-malignant cells. For example, it was notably effective against MDA-MB-231 breast carcinoma cells, where it induced mitochondrial dysfunction and apoptosis .

- Mechanistic Insights : The compound was shown to disrupt mitochondrial bioenergetics, leading to cell cycle arrest and activation of apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, BTPPB has been evaluated for its antimicrobial effects:

- Broad-Spectrum Activity : BTPPB was tested against various bacterial and fungal strains, demonstrating notable antimicrobial activity. This suggests potential applications in treating infections caused by resistant pathogens .

Study on Cancer Cell Lines

A recent study assessed the effects of BTPPB on several cancer cell lines, including colon (HST-116), melanoma (A375), prostate (PC-3), and breast carcinoma (T-47D). The results indicated that:

- Growth Inhibition : BTPPB significantly inhibited cell growth at low micromolar concentrations.

- Mechanistic Pathways : The compound was found to alter mitochondrial membrane potential and activate caspase-independent apoptosis pathways .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of BTPPB. It revealed:

- Efficacy Against Resistant Strains : BTPPB showed effectiveness against strains resistant to conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Comparative Analysis of Biological Activities

| Activity Type | Effectiveness | Target Cells/Organisms | Mechanism |

|---|---|---|---|

| Antiproliferative | High | Human cancer cell lines | Mitochondrial dysfunction |

| Antimicrobial | Moderate | Various bacterial and fungal strains | Disruption of microbial membranes |

Q & A

Q. What are the established methods for synthesizing benzyltriphenylphosphonium bromide, and how can reaction conditions be optimized?

this compound is typically synthesized via the reaction of benzyl halides (e.g., benzyl bromide) with triphenylphosphine (PPh₃) in a polar solvent like toluene or dichloromethane. The reaction proceeds via nucleophilic substitution, forming the phosphonium salt. Optimization involves controlling stoichiometry (1:1 molar ratio of benzyl halide to PPh₃), reaction time (12–24 hours), and temperature (reflux at 80–110°C). Purity can be enhanced by recrystallization from ethanol or acetone .

Q. How is this compound utilized in the Wittig reaction, and what mechanistic considerations are critical?

The compound acts as a precursor to ylides in Wittig reactions. Deprotonation with a strong base (e.g., NaH or KOtBu) generates the reactive ylide, which reacts with aldehydes/ketones to form alkenes. Key factors include solvent choice (THF or DMF), base strength, and moisture exclusion to prevent ylide hydrolysis. For example, it has been used with 4-formylpyrazole to synthesize (E)- and (Z)-4-styrylpyrazoles via controlled reaction conditions .

Q. What role does this compound play as a phase-transfer catalyst (PTC)?

Its quaternary phosphonium structure enhances solubility in both organic and aqueous phases, facilitating ion transfer in biphasic systems. For instance, it can accelerate nucleophilic substitutions or oxidations by shuttling anions (e.g., Br⁻) between phases. The bulky aromatic groups stabilize the cation, reducing side reactions .

Q. What characterization techniques are most effective for verifying the purity and structure of this compound?

- ¹H NMR : A characteristic methylene signal at δH 5.40–5.54 (doublet, J = 14.4 Hz) confirms the benzyl group .

- Melting Point : A sharp melting point of 295–296°C indicates high purity .

- LC/MS : Detection of the cationic moiety (BnPPh₃⁺, m/z 353.15) via ESI+ validates the structure .

Q. What safety precautions are essential when handling this compound?

The compound is classified as hazardous (R36/37/38: irritant to eyes, respiratory system, and skin). Use protective gear (gloves, goggles, fume hood) and avoid inhalation. In case of exposure, rinse affected areas with water and seek medical attention. Waste must be disposed of via certified hazardous waste protocols .

Advanced Research Questions

Q. How can this compound be identified as a byproduct in palladium-catalyzed cross-coupling reactions?

In carbene insertion cross-coupling systems, its formation is detected via ¹H NMR (methylene signal at δH 5.54) and LC/MS. Insoluble residues after toluene washing often contain the phosphonium salt, confirmed by mass spectrometry (m/z 353.15 for BnPPh₃⁺) .

Q. What recent breakthroughs utilize this compound in materials science?

It has been co-ground with manganese bromide (MnBr₂) to form single MnBz crystals for OLEDs. These crystals exhibit high electroluminescence efficiency (e.g., 15.2% external quantum efficiency) and low turn-on voltage (3.0 V), enabling cost-effective light-emitting devices .

Q. How do solvent polarity and temperature affect its stability in deep eutectic solvent (DES) applications?

In DES-like mixtures (e.g., with glycerine or ethylene glycol), stability is pH- and temperature-dependent. At 298.15–353.15 K, acidic conditions (pH ~5.59–6.90) and molar ratios (1:3–1:8) influence ionic conductivity and degradation rates. Water content must be minimized to prevent hydrolysis .

Q. What is the impact of counterion exchange (e.g., Br⁻ vs. Cl⁻) on its reactivity?

Bromide’s lower electronegativity compared to chloride enhances nucleophilicity in ylide formation. Benzyltriphenylphosphonium chloride (CAS 1100-88-5) exhibits similar reactivity but may require adjusted base concentrations due to differing solubility profiles .

Q. How can advanced chromatographic methods resolve challenges in purity assessment?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) effectively separates impurities. For trace metal analysis (e.g., Pd residues from synthesis), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.